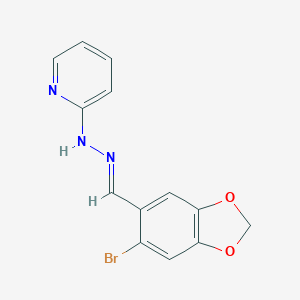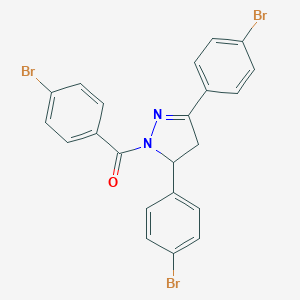
1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound characterized by the presence of multiple bromine-substituted phenyl groups attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by further bromination to introduce the bromine substituents on the phenyl rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromine substituents or the pyrazole ring.
Substitution: The bromine atoms on the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its multiple bromine substituents make it a versatile intermediate for further functionalization .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is a common motif in many biologically active compounds, and the presence of bromine atoms can enhance binding affinity to biological targets .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and advanced coatings. Its unique structure can impart desirable properties to these materials, such as increased thermal stability and resistance to degradation .
作用机制
The mechanism of action of 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key receptors or enzymes, thereby modulating their function .
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Similar in structure but with trifluoromethyl groups instead of bromine atoms.
4-Bromo-3-chloro-aniline-substituted pyrazole: Contains both bromine and chlorine substituents, offering different reactivity and properties.
Uniqueness
The uniqueness of 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole lies in its multiple bromine substituents, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and materials science .
属性
分子式 |
C22H15Br3N2O |
|---|---|
分子量 |
563.1g/mol |
IUPAC 名称 |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C22H15Br3N2O/c23-17-7-1-14(2-8-17)20-13-21(15-3-9-18(24)10-4-15)27(26-20)22(28)16-5-11-19(25)12-6-16/h1-12,21H,13H2 |
InChI 键 |
SUASTRZIWYNXDG-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
规范 SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,4-dichlorophenyl)diazenyl]-2-(4-{3-nitrophenyl}-1,3-thiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B415034.png)
![N-methyl-N-(4-{[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phenyl)acetamide](/img/structure/B415036.png)
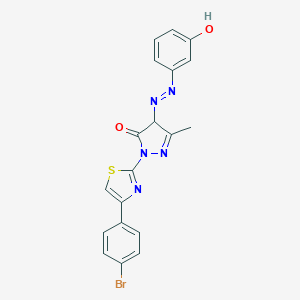
![1-(phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B415041.png)
![4-{[2,3-bis(4-bromophenyl)-6-quinoxalinyl]oxy}phenylamine](/img/structure/B415043.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenyl methyl sulfide](/img/structure/B415044.png)
![4-[(1H-1,2,4-triazol-3-ylimino)methyl]benzoic acid](/img/structure/B415045.png)
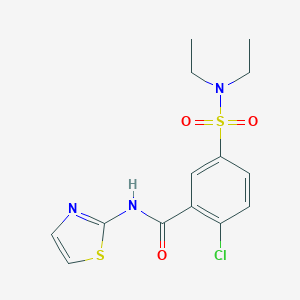
![4-[4-[8-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]dibenzofuran-2-yl]-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B415047.png)

![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenyl-6-quinoxalinyl]oxy}-3-phenyl-2-quinoxalinyl)phenyl]ethanone](/img/structure/B415051.png)
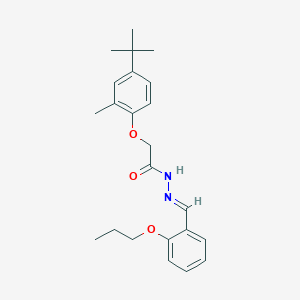
![2-propoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B415060.png)
